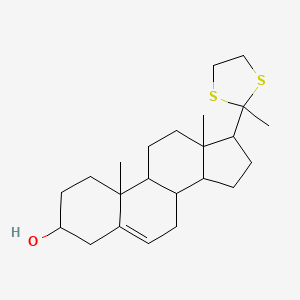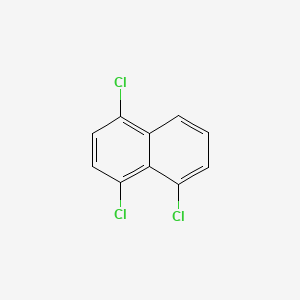
1,4,5-Trichloronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Trichloronaphthalene is an organic compound with the molecular formula C10H5Cl3. It belongs to the class of chloronaphthalenes, which are aromatic heterocyclic compounds containing a naphthalene moiety substituted at one or more positions by chlorine atoms . This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4,5-Trichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves treating naphthalene with chlorine gas under specific conditions to achieve the desired chlorination pattern . The reaction typically requires a catalyst, such as ferric chloride (FeCl3), to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as the laboratory synthesis. Large-scale production involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The chlorination process is monitored to minimize the formation of unwanted byproducts and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4,5-Trichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation Reactions: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially or fully dechlorinated products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted naphthalenes, while oxidation reactions produce naphthoquinones .
Aplicaciones Científicas De Investigación
1,4,5-Trichloronaphthalene has been studied for its applications in several fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.
Biology: Research has explored its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Although not widely used in medicine, its derivatives have been investigated for potential therapeutic properties.
Industry: It has applications in the production of specialty chemicals, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism by which 1,4,5-Trichloronaphthalene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4,5-Trichloronaphthalene is part of a broader class of polychlorinated naphthalenes, which include compounds such as:
- 1,2,3-Trichloronaphthalene
- 1,2,4-Trichloronaphthalene
- 1,2,5-Trichloronaphthalene
- 1,2,6-Trichloronaphthalene
Uniqueness
Compared to other trichloronaphthalenes, this compound is unique in its specific substitution pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for certain specialized applications in research and industry .
Propiedades
Número CAS |
2437-55-0 |
|---|---|
Fórmula molecular |
C10H5Cl3 |
Peso molecular |
231.5 g/mol |
Nombre IUPAC |
1,4,5-trichloronaphthalene |
InChI |
InChI=1S/C10H5Cl3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5H |
Clave InChI |
VQSNXLCFFHGXTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2C(=C1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)
![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)
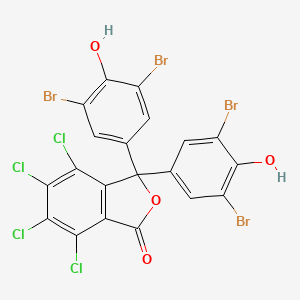
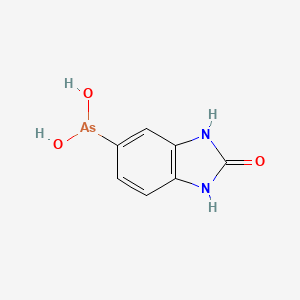

![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)


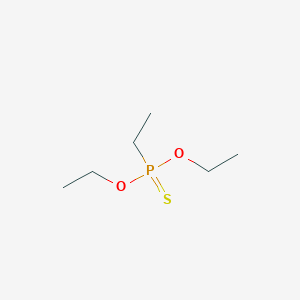
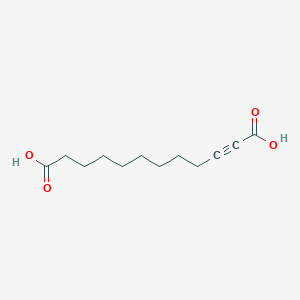
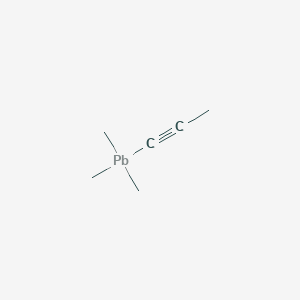
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
